molecular formula C15H23N3O4 B6145384 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2385013-11-4

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid

カタログ番号 B6145384
CAS番号: 2385013-11-4
分子量: 309.4
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with the IUPAC name 1- (1- (tert-butoxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid . It has a molecular weight of 309.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3O4/c1-10-12(13(19)20)9-16-18(10)11-5-7-17(8-6-11)14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the piperidine nitrogen, followed by the formation of the pyrazole ring and the deprotection of the piperidine nitrogen. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "4-piperidone", "tert-butyl 4-aminopiperidine-1-carboxylate", "methyl hydrazine", "ethyl chloroformate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Protection of piperidine nitrogen: 4-piperidone is reacted with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of sodium hydroxide to form 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}piperidine.", "Formation of pyrazole ring: 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}piperidine is reacted with methyl hydrazine and ethyl chloroformate in the presence of sodium bicarbonate to form 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid tert-butyl ester.", "Deprotection of piperidine nitrogen: 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid tert-butyl ester is treated with hydrochloric acid to remove the tert-butyl protecting group and form 1-{1-[(carboxy)piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid.", "Introduction of carboxylic acid group: 1-{1-[(carboxy)piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid is treated with sodium hydroxide to form the sodium salt of the compound." ] }

CAS番号

2385013-11-4

製品名

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid

分子式

C15H23N3O4

分子量

309.4

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。